N-[4-(tert-butylsulfamoyl)phenyl]pentanamide
Overview
Description
N-[4-(tert-butylsulfamoyl)phenyl]pentanamide is a chemical compound with the molecular formula C15H24N2O3S and a molecular weight of 312.43 g/mol . This compound is characterized by the presence of a tert-butylsulfamoyl group attached to a phenyl ring, which is further connected to a pentanamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]pentanamide typically involves the reaction of 4-(tert-butylsulfamoyl)aniline with pentanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(tert-butylsulfamoyl)phenyl]pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or sulfonamides.
Scientific Research Applications
N-[4-(tert-butylsulfamoyl)phenyl]pentanamide is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(tert-butylsulfamoyl)phenyl]acetamide
- N-[4-(tert-butylamino)phenyl]pentanamide
- N-[4-(tert-butylamino)sulfonyl]phenyl]pentanamide
Uniqueness
N-[4-(tert-butylsulfamoyl)phenyl]pentanamide is unique due to its specific structural features, such as the tert-butylsulfamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity or biological activity is required .
Properties
IUPAC Name |
N-[4-(tert-butylsulfamoyl)phenyl]pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-5-6-7-14(18)16-12-8-10-13(11-9-12)21(19,20)17-15(2,3)4/h8-11,17H,5-7H2,1-4H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYLEVPOVTXVAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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